molecular formula C23H21ClN2O5 B8462918 Benzoic acid,3-chloro-5-[2-[[(phenylmethoxy)carbonyl]-4-pyridinylamino]ethoxy]-,methyl ester

Benzoic acid,3-chloro-5-[2-[[(phenylmethoxy)carbonyl]-4-pyridinylamino]ethoxy]-,methyl ester

Cat. No. B8462918
M. Wt: 440.9 g/mol
InChI Key: YFVSLNIMFBVCJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06326386B1

Procedure details

A solution of 3-[2-(tert-butoxycarbonyl-pyridin-4-yl-amino)-ethoxy]-5-chloro-benzoic acid methyl ester (0.950 g) in dichloromethane (16 ml) and trifluoroacetic acid (4 ml) was stored at room temperature for 1 h. The solution was concentrated in vacuo and residual trifluoroacetic acid removed by co-evaporation with further dichloromethane. The residue was dissolved in dichloromethane (20 ml) and the solution stirred with saturated aqueous sodium bicarbonate (25 ml). Benzyl chloroformate (0.394 ml) was added to the bi-phasic mixture and stirring continued for 20 h. The aqueous layer was removed and the organic layer washed with 1M aqueous hydrochloric acid, saturated aqueous sodium bicarbonate, water and dried with brine and over sodium sulphate and concentrated under reduced pressure. The residue was purified by flash column chromatography, eluting with ethyl acetate:petroleum ether (3:1 v/v), to give the title compound as a colourless gum (0.32 g).
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:28])[C:4]1[CH:9]=[C:8]([Cl:10])[CH:7]=[C:6]([O:11][CH2:12][CH2:13][N:14]([C:21]([O:23]C(C)(C)C)=[O:22])[C:15]2[CH:20]=[CH:19][N:18]=[CH:17][CH:16]=2)[CH:5]=1>ClCCl.FC(F)(F)C(O)=O>[CH3:1][O:2][C:3](=[O:28])[C:4]1[CH:9]=[C:8]([Cl:10])[CH:7]=[C:6]([O:11][CH2:12][CH2:13][N:14]([C:21]([O:23][CH2:3][C:4]2[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=2)=[O:22])[C:15]2[CH:16]=[CH:17][N:18]=[CH:19][CH:20]=2)[CH:5]=1

Inputs

Step One
Name
Quantity
0.95 g
Type
reactant
Smiles
COC(C1=CC(=CC(=C1)Cl)OCCN(C1=CC=NC=C1)C(=O)OC(C)(C)C)=O
Name
Quantity
16 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
4 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F

Conditions

Stirring
Type
CUSTOM
Details
the solution stirred with saturated aqueous sodium bicarbonate (25 ml)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated in vacuo and residual trifluoroacetic acid
CUSTOM
Type
CUSTOM
Details
removed by co-evaporation with further dichloromethane
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in dichloromethane (20 ml)
ADDITION
Type
ADDITION
Details
Benzyl chloroformate (0.394 ml) was added to the bi-phasic mixture
STIRRING
Type
STIRRING
Details
stirring
CUSTOM
Type
CUSTOM
Details
The aqueous layer was removed
WASH
Type
WASH
Details
the organic layer washed with 1M aqueous hydrochloric acid, saturated aqueous sodium bicarbonate, water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with brine and over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography
WASH
Type
WASH
Details
eluting with ethyl acetate:petroleum ether (3:1 v/v)

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
COC(C1=CC(=CC(=C1)Cl)OCCN(C1=CC=NC=C1)C(=O)OCC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.32 g
YIELD: CALCULATEDPERCENTYIELD 62.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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